Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is a complex organic compound that features a thiazepane ring with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring followed by the introduction of the thiophene group and the ester functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
- 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
Uniqueness
Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is unique due to its specific structural features, such as the combination of a thiazepane ring and a thiophene substituent. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
ethyl 4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S2/c1-2-21-15(18)6-5-14(17)16-8-7-13(12-4-3-10-22-12)23(19,20)11-9-16/h3-4,10,13H,2,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDULTQBJBBBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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